

Quercetin-d5: A Technical Guide to its Certificate of Analysis

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Compound of Interest

Compound Name: Quercetin D5

Cat. No.: B11933202

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Quercetin-d5, a deuterated analogue of the naturally occurring flavonoid, quercetin. This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies associated with this stable isotope-labeled internal standard. Quercetin-d5 is primarily utilized in pharmacokinetic and metabolic studies of quercetin, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.

Compound Identification and General Specifications

Quercetin-d5 is structurally identical to quercetin, with the exception of five hydrogen atoms on the A-ring being replaced by deuterium atoms.^[1] This isotopic labeling provides a distinct mass shift, crucial for its use as an internal standard in quantitative mass spectrometry assays.

Parameter	Specification	Reference
Chemical Name	2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one-d5	
CAS Number	263711-78-0	[2]
Molecular Formula	C ₁₅ H ₅ D ₅ O ₇	[2]
Molecular Weight	307.27 g/mol	[2]
Appearance	Yellow to greenish-yellow solid	
Purity	≥99.00%	[1]
Storage	-20°C, protected from light and moisture	

Quantitative Analysis Data

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for Quercetin-d5. The values presented are representative and may vary between batches.

Purity and Impurity Profile

Test	Method	Specification	Result
Purity (by HPLC)	HPLC-UV	≥99.0%	99.6%
Isotopic Purity	¹ H NMR / LC-MS	≥98 atom % D	99.2 atom % D
Water Content (Karl Fischer)	Karl Fischer Titration	≤1.0%	0.3%
Residual Solvents	GC-HS	Conforms to USP <467>	Complies
Elemental Analysis	Combustion Analysis	Conforms to theoretical values	Complies

Residual Solvents Analysis

Solvent	Method	Limit (ppm)	Result (ppm)
Methanol	GC-HS	≤3000	<50
Ethanol	GC-HS	≤5000	<50
Acetone	GC-HS	≤5000	<50
Dichloromethane	GC-HS	≤600	Not Detected
Hexanes	GC-HS	≤290	Not Detected

Elemental Analysis

Element	Method	Theoretical (%)	Actual (%)
Carbon (C)	Combustion Analysis	58.63	58.55
Hydrogen (H) + Deuterium (D)	Combustion Analysis	3.28	3.31

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 370 nm.

- Procedure: A solution of Quercetin-d5 is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The peak area of Quercetin-d5 is compared to the total area of all peaks to determine purity.

Nuclear Magnetic Resonance (^1H NMR) for Isotopic Purity

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
- Procedure: A sample of Quercetin-d5 is dissolved in DMSO-d6 and the ^1H NMR spectrum is acquired. The absence or significant reduction of proton signals at the positions of deuteration on the A-ring, relative to the remaining proton signals, is used to confirm the high isotopic enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- Procedure: A dilute solution of Quercetin-d5 is infused or injected into the LC-MS system. The mass spectrum will show a prominent ion corresponding to the $[\text{M}-\text{H}]^-$ of Quercetin-d5 (m/z 306.0). The mass shift of +5 Da compared to unlabeled quercetin (m/z 301.0) confirms the identity and the distribution of the isotopic peaks can be used to assess the level of deuteration.

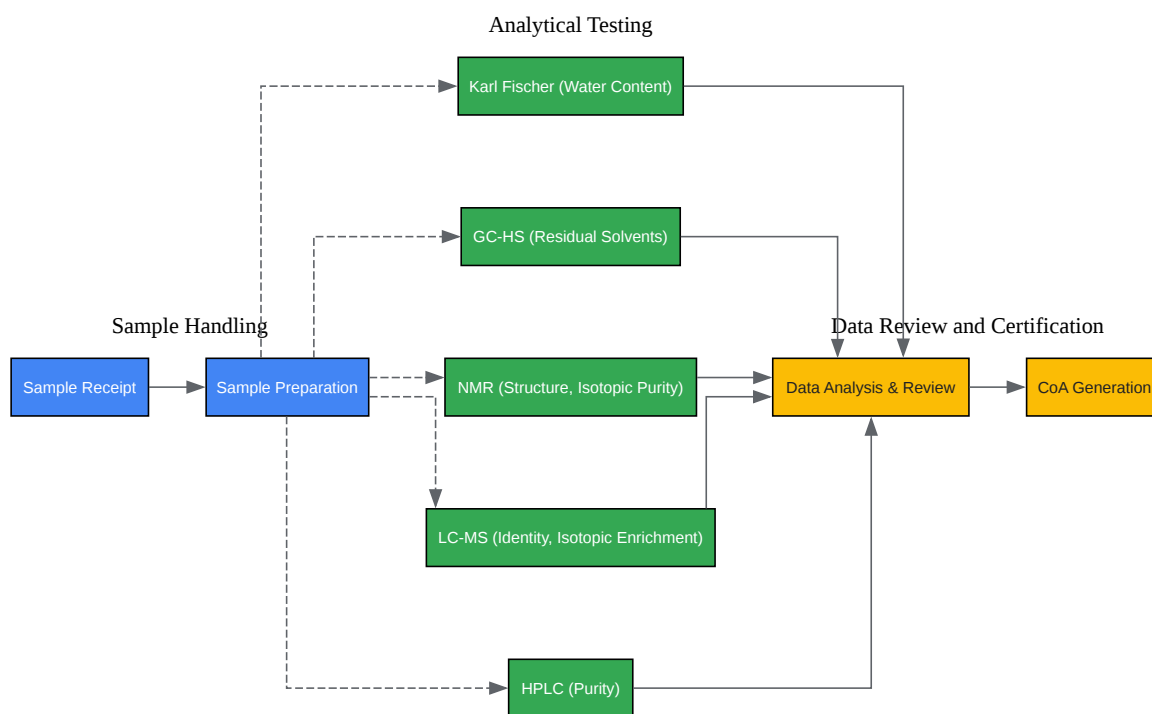
Gas Chromatography-Headspace (GC-HS) for Residual Solvents

- Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

- Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).
- Procedure: A weighed sample of Quercetin-d5 is placed in a sealed headspace vial and heated. The vapor phase is then injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents.

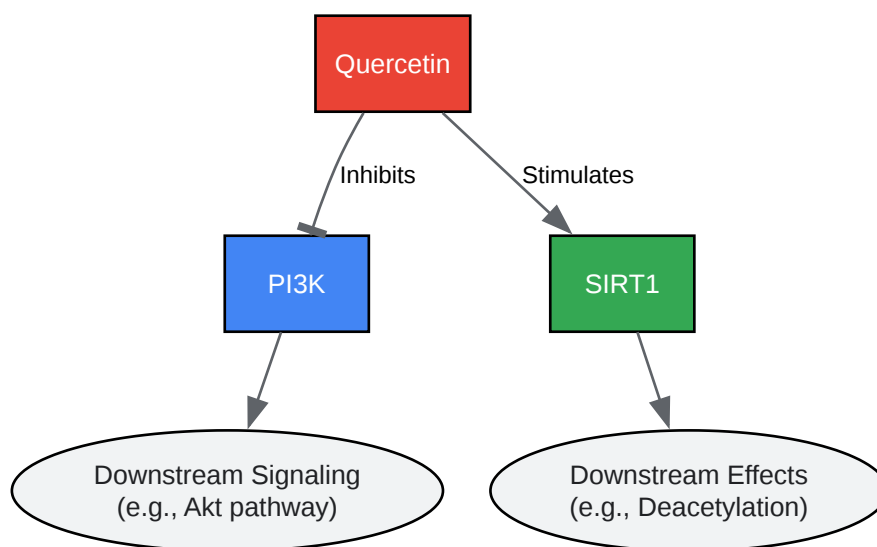
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of Quercetin-d5.



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Caption: General workflow for the analysis of a Quercetin-d5 batch.



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Caption: Simplified signaling pathways involving Quercetin.

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References

- 1. glpbio.com [glpbio.com]
- 2. Quercetin D5[263711-78-0]COA [dcchemicals.com]
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